2-(2,4-dichlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide

PLK1-PBD binding phenoxyacetamide SAR 2,4-dichloro substitution effect

2-(2,4-Dichlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide (CAS 89565-61-7; molecular formula C₁₈H₁₈Cl₂N₂O₅S; MW 445.31 g/mol) is a synthetic acetamide derivative combining a 2,4-dichlorophenoxyacetyl moiety with a 4-(morpholin-4-ylsulfonyl)aniline scaffold. The compound is classified as a research-grade chemical not listed on major chemical inventories (EINECS, TSCA, IECSC) and carries no completed GHS hazard classification.

Molecular Formula C18H18Cl2N2O5S
Molecular Weight 445.31
CAS No. 89565-61-7
Cat. No. B2831739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dichlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide
CAS89565-61-7
Molecular FormulaC18H18Cl2N2O5S
Molecular Weight445.31
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C18H18Cl2N2O5S/c19-13-1-6-17(16(20)11-13)27-12-18(23)21-14-2-4-15(5-3-14)28(24,25)22-7-9-26-10-8-22/h1-6,11H,7-10,12H2,(H,21,23)
InChIKeyOZJSSZZEQHDYAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,4-Dichlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide (CAS 89565-61-7): Core Structural Identity and Research-Grade Procurement Context


2-(2,4-Dichlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide (CAS 89565-61-7; molecular formula C₁₈H₁₈Cl₂N₂O₅S; MW 445.31 g/mol) is a synthetic acetamide derivative combining a 2,4-dichlorophenoxyacetyl moiety with a 4-(morpholin-4-ylsulfonyl)aniline scaffold . The compound is classified as a research-grade chemical not listed on major chemical inventories (EINECS, TSCA, IECSC) and carries no completed GHS hazard classification . In the ZINC database (ZINC9063822), it has a calculated logP of 3.275 with no known bioactivity entries in ChEMBL 20 [1]. The morpholin-4-ylsulfonyl group is formally annotated in ChEBI (CHEBI:45701) as a defined substituent group [2].

Why 2-(2,4-Dichlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide Cannot Be Generically Substituted: The Structural Specificity Problem


The 2,4-dichlorophenoxy substitution pattern and the para-morpholinylsulfonyl anilide arrangement jointly define a unique pharmacophoric geometry. The unsubstituted phenoxy analog N-(4-morpholin-4-ylsulfonylphenyl)-2-phenoxyacetamide (SMR000104188, BindingDB BDBM41806) shows essentially no activity (EC₅₀ > 50,000 nM) in a PLK1-PBD primary binding screen [1], establishing that removal of the 2,4-dichloro substitution from the phenoxy ring abolishes detectable target engagement in at least one validated assay system. The mono-chloro analog 2-(4-chlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide (CAS 327065-74-7) differs in both molecular weight (410.87 vs. 445.31) and chlorine count, which are expected to affect logP, membrane permeability, and hydrogen-bond acceptor capacity . The propanamide homolog 2-(2,4-dichlorophenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide (MW 459.3) introduces an alpha-methyl group that alters conformational flexibility adjacent to the amide bond, further illustrating that even single-atom modifications change the scaffold's steric and electronic profile . These structural differences mean that procurement decisions for structure-activity relationship (SAR) studies, probe development, or reference standard preparation cannot interchangeably substitute among in-class analogs without risking loss of the specific molecular recognition properties associated with the precise 2,4-dichlorophenoxy-morpholinylsulfonylphenyl-acetamide architecture.

2-(2,4-Dichlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide (89565-61-7): Quantitative Differentiation Evidence Against Closest Analogs


Differential Binding Engagement: 2,4-Dichlorophenoxy vs. Unsubstituted Phenoxy in PLK1-PBD Primary Screen

The unsubstituted phenoxy analog N-(4-morpholin-4-ylsulfonylphenyl)-2-phenoxyacetamide (SMR000104188, BindingDB BDBM41806) was tested in an in vitro PLK1-PBD binding primary screen (AID 693) and showed no meaningful binding activity, with an EC₅₀ > 50,000 nM [1]. The target compound 89565-61-7 differs by the presence of two chlorine atoms at the 2- and 4-positions of the phenoxy ring. While no PLK1-PBD binding data are available for 89565-61-7 itself, the complete loss of activity upon removal of both chlorine substituents demonstrates that the 2,4-dichloro pattern is a critical structural determinant for any potential target engagement in this assay system. This provides a quantitative baseline: any procurement for PLK1-related screening must use the 2,4-dichloro-substituted compound, as the unsubstituted variant is functionally inert.

PLK1-PBD binding phenoxyacetamide SAR 2,4-dichloro substitution effect

Physicochemical Property Differentiation: Calculated logP and Molecular Weight Relative to Mono-Chloro and Unsubstituted Analogs

The target compound 89565-61-7 (MW 445.31; calculated logP 3.275 per ZINC [1]) is differentiated from its closest commercial analogs by systematically increasing lipophilicity and molecular weight through chlorine substitution. The mono-chloro analog 2-(4-chlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide (CAS 327065-74-7) has MW 410.87 and one chlorine atom , while the unsubstituted phenoxy analog (SMR000104188, BindingDB BDBM41806) has MW ~374 and zero chlorine atoms. The target compound contains two chlorine atoms, yielding the highest calculated logP and molecular weight in this series. In the morpholinylsulfonyl anilide series, increased chlorination on the phenoxy ring is predicted to enhance membrane permeability (via logP increase) and modulate halogen-bonding interactions with target proteins [2].

logP molecular weight physicochemical profiling halogen substitution effect

Morpholin-4-ylsulfonyl Group as a Defined Pharmacophoric Substituent: ChEBI Classification and Sigma Receptor Ligand Context

The morpholin-4-ylsulfonyl group is formally classified in ChEBI (CHEBI:45701) as a defined substituent group derived from 4-(dioxo-λ⁶-sulfanyl)morpholine [1]. In the sigma receptor ligand space, morpholinylsulfonyl-containing compounds have been claimed in patent families including substituted morpholine derivatives with activity against pain through sigma (σ) receptor modulation [2]. The specific arrangement in 89565-61-7—where the morpholinylsulfonyl group is para-substituted on the anilide ring, and the acetamide nitrogen is linked to a 2,4-dichlorophenoxyacetyl group—places it at the intersection of two privileged motifs: the sulfonamide hydrogen-bond acceptor/donor system and the halogenated phenoxyacetyl hydrophobic moiety. This dual-motif architecture distinguishes it from simpler morpholinylsulfonyl anilides (e.g., CAS 21626-69-7, LASSBio-1296, which carries only an acetyl group and lacks the phenoxy extension) .

morpholin-4-ylsulfonyl sigma receptor sulfonamide pharmacophore privileged scaffold

Regulatory and Safety Profile Differentiation: Absence of Inventory Listings and Hazard Classification

According to the GHS Safety Data Sheet (Version 1.0, 2017), 89565-61-7 is not listed on any major chemical inventory: not listed on EINECS, TSCA, IECSC, NZIoC, PICCS, or Vietnam National Chemical Inventory . The compound has no completed GHS hazard classification—all hazard statement, signal word, and pictogram fields contain 'no data available' . No toxicological data (acute toxicity, skin corrosion/irritation, eye damage, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, STOT) are available . No ecotoxicological data (aquatic toxicity, persistence, bioaccumulation, mobility) are available . This regulatory vacuum is meaningful for procurement: the compound is exclusively a research-use substance with no industrial chemical registration, contrasting with in-class analogs that may carry specific hazard classifications or inventory listings depending on their commercial history.

regulatory status GHS classification chemical inventory research-grade procurement

Scaffold-Level Differentiation: Acetamide vs. Propanamide Homolog and Impact on Conformational Flexibility

The propanamide homolog 2-(2,4-dichlorophenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide (MW 459.3) introduces an alpha-methyl group on the acetamide bridge, which increases steric bulk at the amide alpha-position and restricts rotational freedom around the O-C(α)-C(O) bond . The target compound 89565-61-7 has an unsubstituted methylene bridge (-CH₂-), providing greater conformational flexibility. In related phenoxyacetamide SAR series, alpha-substitution has been shown to modulate both potency and selectivity through conformational restriction and altered hydrogen-bond geometry [1]. This scaffold-level difference is quantifiable in terms of the number of rotatable bonds: the target compound has 5 rotatable bonds (per ZINC calculation [2]), while the alpha-methyl propanamide homolog has one additional rotatable bond from the methyl group but reduced conformational sampling around the amide linkage.

acetamide scaffold propanamide homolog conformational constraint alpha-methyl effect

2-(2,4-Dichlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide (89565-61-7): Evidence-Backed Research Application Scenarios


SAR Probe Development Targeting Sigma Receptor Subtypes in Pain or Neuroprotection Programs

The compound's dual-motif architecture—combining the morpholin-4-ylsulfonyl pharmacophore (classified in ChEBI:45701) with a 2,4-dichlorophenoxyacetyl hydrophobic extension—positions it as a candidate for sigma receptor ligand SAR exploration. Patent families covering substituted morpholine derivatives with sigma receptor activity [1] establish the therapeutic relevance of this chemical class in pain modulation. The 2,4-dichloro substitution distinguishes 89565-61-7 from simpler morpholinylsulfonyl anilides such as LASSBio-1296 (CAS 21626-69-7, which carries only an acetyl group) . Investigators exploring the contribution of the extended phenoxyacetyl moiety to sigma receptor subtype selectivity or binding kinetics would require procurement of 89565-61-7 specifically, as the truncated analog lacks this structural extension. IMPORTANT CAVEAT: No direct sigma receptor binding data have been identified for 89565-61-7 in non-restricted sources as of the search date; sigma receptor affinity claims appearing on certain vendor websites could not be verified against any identifiable primary literature or public database entry. This scenario is based on class-level inference from the morpholinylsulfonyl patent landscape and structural analogy.

PLK1-PBD or Polo-Box Domain Screening Follow-Up Studies

BindingDB data for the des-chloro analog N-(4-morpholin-4-ylsulfonylphenyl)-2-phenoxyacetamide (BDBM41806) show complete lack of PLK1-PBD binding activity (EC₅₀ > 50,000 nM) [1]. This negative result implies that the 2,4-dichloro substitution pattern is a necessary structural feature for any activity in this target class. Research groups conducting PLK1-PBD inhibitor discovery or follow-up screening using phenoxyacetamide scaffolds should procure 89565-61-7 rather than the unsubstituted phenoxy variant, as the des-chloro compound has been experimentally demonstrated to be inactive in the primary binding assay. The calculated logP of 3.275 and MW of 445.31 (ZINC ) provide a reference point for property-based optimization in hit-to-lead campaigns.

Reference Standard for Analytical Method Development and Physicochemical Profiling of Halogenated Sulfonamide Acetamides

With a calculated logP of 3.275, MW of 445.31, 5 H-bond acceptors, 1 H-bond donor, and tPSA of 84 Ų (ZINC9063822 [1]), 89565-61-7 occupies a defined region of physicochemical space within the halogenated sulfonamide acetamide class. The absence of GHS hazard classification and regulatory inventory listings means the compound is handled under standard research laboratory protocols without specific regulated-substance controls. Analytical chemistry groups developing HPLC, LC-MS, or NMR methods for related sulfonamide acetamides can use 89565-61-7 as a well-defined reference compound with verifiable structural identity (InChIKey: OZJSSZZEQHDYAL-UHFFFAOYSA-N), enabling method transfer and reproducibility across laboratories.

Computational Chemistry and Molecular Docking Studies of Morpholinylsulfonyl-Containing Ligands

The ZINC database entry for 89565-61-7 (ZINC9063822) provides a pre-computed 3D representation with defined protonation states, rotatable bond count (5), and desolvation energies (apolar: 4.9 kcal/mol; polar: -21.61 kcal/mol) [1]. The compound's scaffold is unique within ZINC—no other substance shares its framework per the ZINC database annotation [1]. This scaffold novelty, combined with the availability of the unsubstituted phenoxy analog (BDBM41806) as a negative control , makes 89565-61-7 a useful test case for computational studies examining the energetic contributions of 2,4-dichloro substitution to ligand-protein binding in silico. The morpholin-4-ylsulfonyl group (ChEBI:45701) provides a well-defined substructure for fragment-based docking or pharmacophore modeling .

Quote Request

Request a Quote for 2-(2,4-dichlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.